molecular formula C7H8N2O4 B092822 Ammonium 3-nitrobenzoate CAS No. 19328-56-4

Ammonium 3-nitrobenzoate

Cat. No.: B092822
CAS No.: 19328-56-4
M. Wt: 184.15 g/mol
InChI Key: RDWQYBUSPWIBRI-UHFFFAOYSA-N
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Description

Ammonium 3-nitrobenzoate: is an organic compound with the formula C₆H₄(NO₂)CO₂H . It is an aromatic compound and under standard conditions, it is an off-white solid. The two substituents are in a meta position with respect to each other, giving the alternative name of meta-nitrobenzoic acid . This compound is useful as it is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes .

Comparison with Similar Compounds

Uniqueness: 3-nitrobenzoic acid is unique due to its meta substitution pattern, which influences its chemical reactivity and applications. Its increased acidity compared to benzoic acid is due to the electron-withdrawing effect of the nitro group .

Biological Activity

Ammonium 3-nitrobenzoate (C₇H₆N₂O₄) is a compound derived from the nitrobenzoic acid family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways in microorganisms, and potential applications in environmental bioremediation.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) attached to the benzene ring of benzoic acid. Its structural formula can be represented as follows:

C7H6N2O4\text{C}_7\text{H}_6\text{N}_2\text{O}_4

This compound is soluble in water and exhibits distinct chemical reactivity due to the presence of the nitro group, which influences its biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be as low as 50 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Metabolic Pathways in Microorganisms

Microbial degradation of this compound has been extensively studied, particularly in soil bacteria. The degradation process often involves initial oxidation by dioxygenases, leading to the release of nitrite and the formation of protocatechuate, a key intermediate in aromatic compound metabolism .

Case Study: Comamonas sp. Strain JS46

A notable case study involving Comamonas sp. strain JS46 demonstrated the metabolic pathway of 3-nitrobenzoate degradation. The strain effectively oxidized 3-nitrobenzoate at the 3,4-position via dioxygenase activity, producing protocatechuate and nitrite as byproducts. This metabolic capability highlights the potential for bioremediation applications in environments contaminated with nitroaromatic compounds .

Environmental Applications

The ability of certain bacteria to utilize this compound as a carbon source positions it as a candidate for bioremediation strategies aimed at detoxifying environments polluted with nitroaromatic compounds. Strains capable of degrading such compounds can be harnessed to improve soil and water quality in contaminated sites.

Properties

IUPAC Name

azanium;3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.H3N/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H,9,10);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWQYBUSPWIBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19328-56-4
Record name Benzoic acid, 3-nitro-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19328-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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